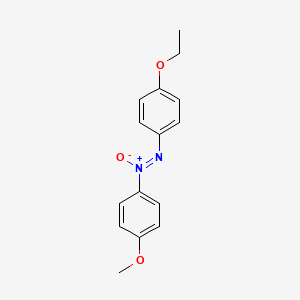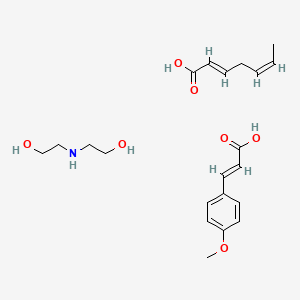
1,8-Dihydroxy-9(10)-anthracenone dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dihydroxy-9(10)-anthracenone dimer is a compound derived from the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry. The dimer form of 1,8-dihydroxy-9(10)-anthracenone exhibits unique properties due to its dimeric structure, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-dihydroxy-9(10)-anthracenone dimer typically involves the reduction of 1,8-dihydroxy-9,10-anthraquinone. One common method includes the use of sodium borohydride and trifluoroacetic acid, which generates the anthrone dimer . The reaction conditions are carefully controlled to ensure the formation of the desired dimeric product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
1,8-Dihydroxy-9(10)-anthracenone dimer undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different anionic species.
Oxidation: It can be oxidized to form quinone derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride and trifluoroacetic acid are commonly used for reduction reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Reduction: Formation of anthrone dimer.
Oxidation: Formation of quinone derivatives.
Substitution: Formation of various substituted anthracenone derivatives.
Scientific Research Applications
1,8-Dihydroxy-9(10)-anthracenone dimer has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,8-dihydroxy-9(10)-anthracenone dimer involves its ability to undergo redox reactions. The compound can form anionic species through reduction, which can further react to form dimers . These redox properties are crucial for its biological activities, including its potential antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,8-Dihydroxy-9,10-anthraquinone: A precursor to the dimer, known for its redox properties.
1,5-Dihydroxy-9,10-anthraquinone: Similar in structure but differs in the position of hydroxyl groups.
1,8,1’,8’-Tetrahydroxy-10,10’-dianthrone: Another dimeric form with different properties.
Uniqueness
1,8-Dihydroxy-9(10)-anthracenone dimer is unique due to its specific dimeric structure, which imparts distinct redox properties and potential biological activities. Its ability to form stable dimers through redox reactions sets it apart from other similar compounds .
Properties
CAS No. |
56123-14-9 |
|---|---|
Molecular Formula |
C21H31NO7 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
(2E,5Z)-hepta-2,5-dienoic acid;2-(2-hydroxyethylamino)ethanol;(E)-3-(4-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O3.C7H10O2.C4H11NO2/c1-13-9-5-2-8(3-6-9)4-7-10(11)12;1-2-3-4-5-6-7(8)9;6-3-1-5-2-4-7/h2-7H,1H3,(H,11,12);2-3,5-6H,4H2,1H3,(H,8,9);5-7H,1-4H2/b7-4+;3-2-,6-5+; |
InChI Key |
HWSRCXVESCGSJN-QPXIGSPLSA-N |
Isomeric SMILES |
C/C=C\C/C=C/C(=O)O.COC1=CC=C(C=C1)/C=C/C(=O)O.C(CO)NCCO |
Canonical SMILES |
CC=CCC=CC(=O)O.COC1=CC=C(C=C1)C=CC(=O)O.C(CO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


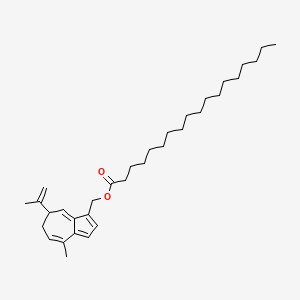

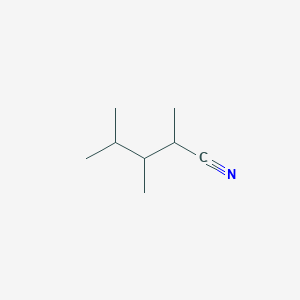
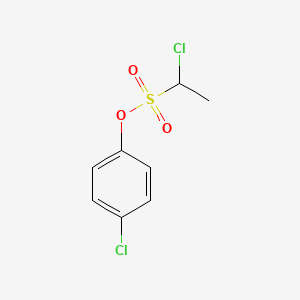
![2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]-5-nonoxyphenol](/img/structure/B14637229.png)
![1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14637235.png)
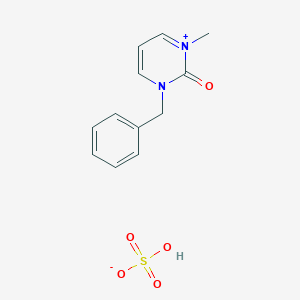
![5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile](/img/structure/B14637244.png)

![4,4,6-Trimethyl-2-[m-chlorophenylamino]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B14637256.png)

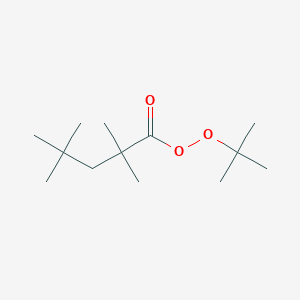
![1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one](/img/structure/B14637272.png)
